Cas no 160472-96-8 (22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI))

22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI) structure
160472-96-8 structure
Produktname:22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI)
CAS-Nr.:160472-96-8
MF:C32H32N6O7S4
MW:740.892481803894
CID:177735
PubChem ID:157801

22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI)
    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathia...
    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3'
    • Leptosine I
    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo(2'',3'':2',3')(1,2,3,4,6)tetrathiazocino(6'',5'':1',5')pyrrolo(3',4':6,7)pyrazino(2''',1''':2,3)(1,3)oxazepino(4,5-b)indole-1,4,17,25(18H)-tetrone, 2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-, (3alpha,5abeta,10balpha,10cS*,15abeta ,18beta,22abeta,22balpha,23aalpha,24S*)-( )-
    • Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epit
    • Leptosin I
    • Leptosine
    • 37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone
    • Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epitetrathio)-5,6'-epoxy-6-hydroxy-19',19'-dimethyl-, (5alpha,6S,6'S,15alpha)-
    • (+)-Leptosin I
    • AKOS040752490
    • 160472-96-8
    • Inchi: InChI=1S/C32H32N6O7S4/c1-14(2)31-27(44)38-24-29(16-10-6-8-12-18(16)34-24)22(32(38,26(43)36(31)4)47-49-48-46-31)45-30-21(41)28(29)15-9-5-7-11-17(15)33-23(28)37(30)20(40)19(13-39)35(3)25(30)42/h5-12,14,19,21-24,33-34,39,41H,13H2,1-4H3
    • InChI-Schlüssel: PZFMMBJJDMZAIP-UHFFFAOYSA-N
    • Lächelt: OCC1N(C)C(=O)C23OC4C56C(=O)N(C)C(SSSS5)(C(C)C)C(=O)N6C5NC6=CC=CC=C6C45C4(C5=CC=CC=C5NC4N2C1=O)C3O

Berechnete Eigenschaften

  • Genaue Masse: 740.12153208g/mol
  • Monoisotopenmasse: 740.12153208g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Schwere Atomanzahl: 49
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 1580
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 10
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 256Ų

22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.